molecular formula C4H12Cl2N2O2S B1377714 N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride CAS No. 1375471-72-9

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride

Cat. No. B1377714
M. Wt: 223.12 g/mol
InChI Key: YQJIHKLABSSCDC-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride, also known as N-(3-Aminopropyl)methacrylamide hydrochloride, is a chemical compound with the molecular formula C7H14N2O.HCl and a molecular weight of 178.66 . It appears as a white to light yellow powder or crystal .


Synthesis Analysis

The synthesis of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride can be achieved by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .


Molecular Structure Analysis

The molecular structure of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride consists of a methacrylamide group attached to an aminopropyl group .


Chemical Reactions Analysis

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride has been used in the synthesis of cationic microgels through free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APMH) and acrylic acid (AA) . It has also been used in the preparation of aminated latex particles .


Physical And Chemical Properties Analysis

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride is a solid at 20 degrees Celsius. It should be stored at temperatures between 0-10°C under inert gas. It is air sensitive, hygroscopic, and heat sensitive .

Scientific Research Applications

Kinetics and Mechanisms of Oxidation

  • Research has been conducted on the kinetics and mechanisms of oxidation reactions involving N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride. One study investigated the catalyzed oxidation of phenylpropanolamine hydrochloride with sodium N-chlorobenzenesulfonamide, using N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride as a comparison (Mohana & Prasad, 2008).

Synthesis of Novel Compounds

  • The compound has been utilized in the synthesis of novel chemical structures. For example, it has been used in the synthesis of isothiazolo[4,3-b]pyridines and isothiazolo[4,3-b]quinolines, representing a unique application in organic chemistry (Wojciechowski & Kosiński, 2001).

Crystal and Molecular Structure Studies

  • The crystal and molecular structures of related sulfonamide compounds, including 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, have been studied, providing insights into the structural characteristics of these types of compounds (Kovalchukova et al., 2013).

Chemical Structure Influence on Properties

  • Studies have shown that slight changes in the chemical structure of compounds similar to N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride can significantly influence their properties, such as solubility and self-assembly susceptibility (Piegat et al., 2019).

Development of Biomaterials

  • Research has been conducted on using compounds like N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride as building blocks for biomaterials. This includes studies on the synthesis and characterization of copolymers for potential applications in biotechnology and medicine (Kleinberger et al., 2016).

Safety And Hazards

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride is air sensitive, hygroscopic, and heat sensitive . The safety data sheet indicates that it may cause skin irritation and serious eye irritation .

properties

IUPAC Name

N-(3-aminopropyl)-1-chloromethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11ClN2O2S.ClH/c5-4-10(8,9)7-3-1-2-6;/h7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJIHKLABSSCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNS(=O)(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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